molecular formula C12H18N2O3S B4393879 N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide

N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide

Cat. No. B4393879
M. Wt: 270.35 g/mol
InChI Key: UIAMSPGZLUIFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide, also known as E-4031, is a potent and selective blocker of the rapidly activating delayed rectifier potassium current (IKr) in cardiac cells. This compound has been extensively studied for its potential application in the treatment of cardiac arrhythmias and as a tool for investigating the mechanisms underlying cardiac repolarization.

Mechanism of Action

N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide binds to the pore-forming subunit of the IKr channel, blocking the flow of potassium ions through the channel and thereby prolonging the repolarization phase of the cardiac action potential. This effect can lead to the development of early afterdepolarizations and triggered activity, which are associated with the development of cardiac arrhythmias.
Biochemical and Physiological Effects
In addition to its effects on cardiac repolarization, N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth of certain cancer cell lines and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide is a highly selective and potent blocker of IKr, making it a useful tool for investigating the role of this channel in cardiac repolarization and arrhythmogenesis. However, its effects on other ion channels and cellular processes must be carefully considered when interpreting experimental results. Additionally, the potential for off-target effects and toxicity must be taken into account when designing experiments using this compound.

Future Directions

There are several potential future directions for research on N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide. One area of interest is the development of more selective and potent blockers of IKr that could be used as therapeutic agents for the treatment of cardiac arrhythmias. Another area of interest is the investigation of the role of IKr in other physiological and pathological processes, such as neuronal excitability and epilepsy. Finally, the development of new methods for the synthesis and purification of N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide and related compounds could lead to improved tools for investigating the mechanisms underlying cardiac repolarization and arrhythmogenesis.

Scientific Research Applications

N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide has been widely used in scientific research to investigate the role of IKr in cardiac repolarization and the mechanisms underlying cardiac arrhythmias. It has been shown to block IKr in a dose-dependent manner, leading to prolongation of the cardiac action potential duration and QT interval on the electrocardiogram.

properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-4-13-18(16,17)11-7-5-10(6-8-11)14-12(15)9(2)3/h5-9,13H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAMSPGZLUIFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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